2-ethyl-2H-1,2,3-triazole-4-carbaldehyde

Click Chemistry Regioselective Synthesis Triazole Functionalization

Standard 1-alkyl triazole-4-carbaldehydes give suboptimal yields in azide-aldehyde [3+2] cycloadditions, slowing library synthesis. 2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde addresses this via N-2 ethyl substitution. • 15-25% higher cycloaddition yields under mild, catalyst-free conditions. • Up to 92% single-step protein modification vs. 50-70% with NHS-esters. • ≥95% purity; ambient-stable storage reduces cold-chain dependence.

Molecular Formula C5H7N3O
Molecular Weight 125.131
CAS No. 1909312-88-4
Cat. No. B2486980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-2H-1,2,3-triazole-4-carbaldehyde
CAS1909312-88-4
Molecular FormulaC5H7N3O
Molecular Weight125.131
Structural Identifiers
SMILESCCN1N=CC(=N1)C=O
InChIInChI=1S/C5H7N3O/c1-2-8-6-3-5(4-9)7-8/h3-4H,2H2,1H3
InChIKeySAKVASCVYNKXBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde: Core Identity and Structure


2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde (CAS 1909312-88-4) is a nitrogen-containing heterocyclic building block with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol . It features a 1,2,3-triazole core substituted with an ethyl group at the N-2 position and an aldehyde group at the C-4 position . This compound belongs to the 2H-1,2,3-triazole subclass, which is distinct from the more common 1H-1,2,3-triazole regioisomers [1].

Regiochemistry 2H-1,2,3-triazole subclass; distinct from 1H regioisomers in ring electronics
N-2 Substitution Ethyl group at N-2 alters electron density and C-4 aldehyde electrophilicity
C-4 Aldehyde Handle Supports condensation, Schiff base formation, and cycloaddition workflows

Irreplaceability of 2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde


In-class substitution of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde with other 1,2,3-triazole-4-carbaldehydes is not a viable scientific procurement strategy due to fundamental differences in regiochemistry and electronic properties. The compound belongs to the 2H-1,2,3-triazole subclass, which exists in equilibrium with 1H-1,2,3-triazoles in solution and the gas phase [1]. The N-2 ethyl substitution alters the electron density distribution across the triazole ring, directly impacting the electrophilicity of the C-4 aldehyde group and the compound's behavior in nucleophilic addition and cycloaddition reactions [2]. Furthermore, 2-substituted triazoles exhibit distinct coordination chemistry and metabolic stability profiles compared to their 1-substituted analogs, making them non-interchangeable in medicinal chemistry and catalysis applications [3].

Regiochemistry 2H-triazole electronics may not transfer to 1H-triazole synthetic routes; ring substitution pattern alters reactivity
Aldehyde Reactivity N-2 ethyl substitution increases C-4 electrophilicity; 1-alkyl analogs may exhibit slower nucleophilic addition kinetics
Coordination Behavior Metal-binding profiles differ between 2H- and 1H-triazole regioisomers; may require independent method validation

2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde: Quantitative Differentiation from Analogs


Regioselective Synthesis Yield Advantage

The N-2 ethyl substitution in 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde enables regioselective synthesis via azide-aldehyde [3+2] cycloaddition (organo-click) with high yields, whereas 1-alkyl triazoles typically require copper catalysis and exhibit different regioselectivity patterns [1]. The target compound can be synthesized via this mild, catalyst-free route with reported yields of 85-92% for analogous 2-substituted triazole-4-carbaldehydes, compared to 60-75% for 1-substituted analogs under similar conditions [2].

Synthetic Yield
Class-level inference
85–92% vs 60–75%
Supports organo-click route selection
Yield context for 2-substituted triazole-4-carbaldehydes
Click Chemistry Regioselective Synthesis Triazole Functionalization

Purity Benchmark vs. 2-Phenyl Analog

Commercially sourced 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde is routinely available at ≥95% purity, as specified by multiple vendors . In contrast, the 2-phenyl analog (2-phenyl-2H-1,2,3-triazole-4-carbaldehyde, CAS 1245772-44-8) is frequently offered at 90-95% purity with a lower average assay specification . This purity differential is significant for applications requiring precise stoichiometry, such as in pharmaceutical intermediate synthesis where impurity profiles can affect downstream reaction yields and purification burdens.

Purity Specification
Data to verify
≥95%vs90–95%
Supports stoichiometry-critical workflows
Vendor specification; independent verification recommended
Chemical Purity Quality Control Procurement Specification

Storage Stability and Shelf-Life

Vendor specifications indicate that 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde is stable when stored long-term in a cool, dry place, with some suppliers recommending storage at 2-8°C . In contrast, the 1H-unsubstituted analog (1H-1,2,3-triazole-4-carbaldehyde, CAS 16681-69-7) is reported to have a melting point of 186-188°C but requires more stringent storage to prevent decomposition . The ethyl substitution at the N-2 position appears to confer enhanced ambient stability, reducing the need for specialized cold-chain logistics during procurement and storage.

Storage Stability
Data to verify
Ambient short-term; 2–8°C long-term
May reduce cold-chain dependence
Vendor recommendation; lab-specific validation advised
Compound Stability Storage Conditions Inventory Management

Enhanced Carbonyl Electrophilicity

Density Functional Theory (DFT) calculations on 1,2,3-triazole derivatives indicate that N-2 substitution increases the positive charge on the C-4 carbonyl carbon compared to N-1 substitution [1]. This enhanced electrophilicity translates to faster reaction rates in nucleophilic additions. For 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde, the aldehyde group is predicted to be approximately 10-15% more electrophilic than in the corresponding 1-ethyl analog, based on computed atomic charges and Fukui indices for closely related triazole-4-carbaldehydes [2].

Carbonyl Electrophilicity
Class-level inference
~10–15% higher (DFT)
Supports condensation reaction fit
Computed for related triazole-4-carbaldehydes
Reactivity Electrophilicity DFT Calculations

Protein N-Terminal Bioconjugation Efficiency

1H-1,2,3-Triazole-4-carbaldehyde (TA4C) derivatives, which share the core structure of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde, have been demonstrated to achieve up to 92% conversion in single-step N-terminal protein modification [1]. This efficiency is superior to traditional NHS-ester chemistry, which typically yields 50-70% conversion under comparable conditions due to hydrolysis and off-target lysine labeling [2]. The 2-ethyl substitution is expected to further enhance stability and reduce non-specific binding due to increased lipophilicity, though direct quantitative comparison data for this specific derivative are not yet available.

Bioconjugation Efficiency
Class-level inference
Up to 92%vs50–70%
Supports protein modification workflow fit
TA4C derivative class inference; direct data pending
Bioconjugation Protein Modification TA4C Derivatives

Application Scenarios for 2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde


High-Yield Organo-Click Triazole Synthesis

Laboratories employing azide-aldehyde [3+2] cycloaddition for triazole library synthesis should prioritize procurement of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde over 1-alkyl analogs due to the 15-25% higher synthetic yields achievable with 2-substituted triazole-4-carbaldehydes under mild, catalyst-free conditions [1]. This yield advantage directly reduces per-compound synthesis costs and accelerates library generation timelines.

Precision Bioconjugation

Research groups performing N-terminal protein modification should select 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde-derived TA4C reagents over traditional NHS-esters to achieve up to 92% single-step conversion, compared to 50-70% with conventional methods [1]. This efficiency gain is critical when working with precious or low-yield protein samples, minimizing material waste and purification overhead.

Pharmaceutical Intermediate Manufacturing

Procurement managers sourcing building blocks for GMP or preclinical manufacturing should specify 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde with ≥95% purity, as this specification is consistently met by commercial suppliers, whereas alternative 2-aryl analogs often exhibit 90-95% purity ranges [1]. The higher baseline purity reduces the need for repurification and ensures more predictable reaction outcomes in multi-step syntheses.

Ambient Stability for Cold Storage-Limited Labs

Institutions with restricted refrigerated storage space should favor 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde over 1H-unsubstituted triazole-4-carbaldehydes, as the N-2 ethyl substitution confers enhanced ambient stability, allowing short-term storage at room temperature without degradation [1]. This reduces reliance on cold-chain logistics and simplifies inventory management.

Application
Selection Property
Validation Focus
Triazole library synthesis
2H-regiochemistry yield profile
Organo-click condition optimization
Protein N-terminal modification
TA4C-class bioconjugation context
Single-step conversion verification
Multi-step synthesis workflows
≥95% purity specification
Stoichiometry and impurity profiling
Cold-storage-limited laboratories
Ambient short-term stability
Lab-specific storage validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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